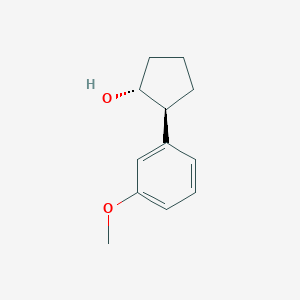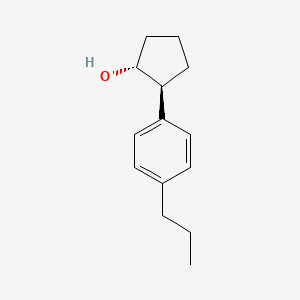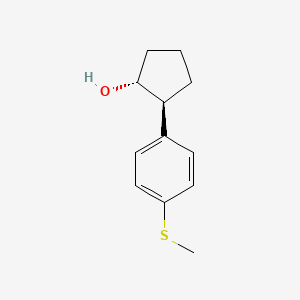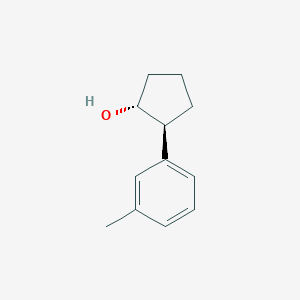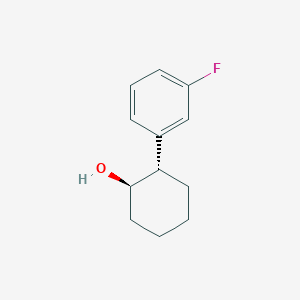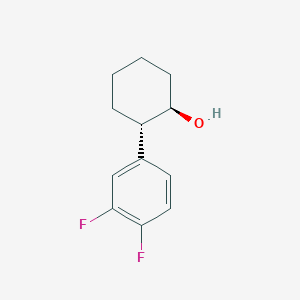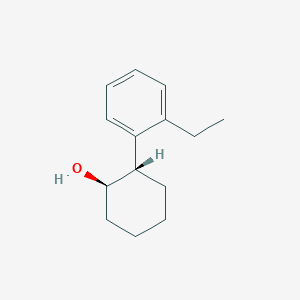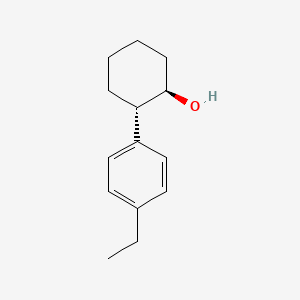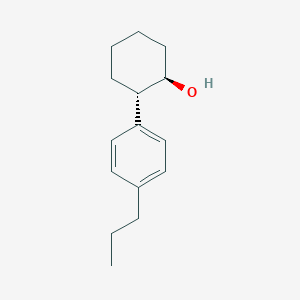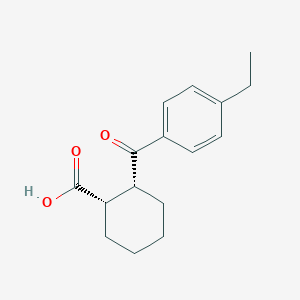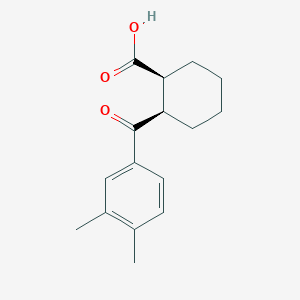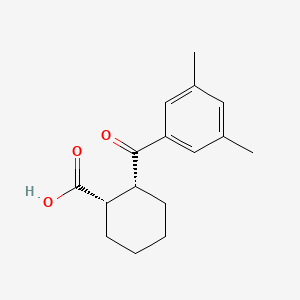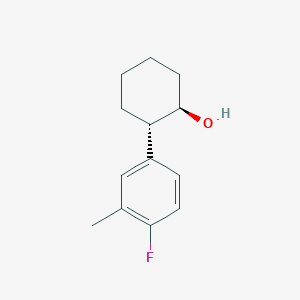
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol core substituted by a fluoro and methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexanone derivative.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with the cyclohexanone derivative to form the corresponding alcohol.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the corresponding cyclohexane derivative.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanone.
Reduction: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: It serves as a model compound in studying enzyme-catalyzed reactions and chiral recognition processes.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclohexanol core provides a rigid framework that enhances the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(4-chloro-3-methylphenyl)cyclohexan-1-ol: Similar structure but with a chloro group instead of a fluoro group.
(1R,2S)-2-(4-fluoro-3-ethylphenyl)cyclohexan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
- The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability.
- The chiral centers provide specific stereochemical properties that are crucial for its biological activity.
- The combination of fluoro and methyl groups offers a unique balance of electronic and steric effects, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFHSGOHAVGAM-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCCC[C@H]2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
